1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
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Formation of the Indole Moiety:
- The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions .
- For the 5-chloro substitution, starting with 5-chloroindole is essential.
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Attachment of the Ethyl Group:
- The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a suitable base.
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Formation of the Pyrrolidine Ring:
- The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a diester or diketone precursor.
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Coupling Reactions:
- The final coupling of the indole and pyrrolidine moieties can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production would likely involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation products include indole-2,3-dione derivatives.
- Reduction products include alcohol derivatives of the pyrrolidine ring.
- Substitution products include various substituted indole derivatives.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The compound may exert its effects through binding to specific sites, altering the function of proteins or enzymes involved in critical biological pathways.
Comparison with Similar Compounds
- 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the halogen substitution on the indole ring (chlorine vs. bromine vs. fluorine).
- Reactivity: The different halogens can influence the compound’s reactivity and interaction with biological targets.
- Biological Activity: These structural variations can lead to differences in biological activity, potency, and selectivity.
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific chlorine substitution, which may confer unique properties in terms of reactivity and biological activity.
Properties
Molecular Formula |
C23H24ClN3O3 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-19-6-4-18(5-7-19)26-23(29)16-11-22(28)27(14-16)10-9-15-13-25-21-8-3-17(24)12-20(15)21/h3-8,12-13,16,25H,2,9-11,14H2,1H3,(H,26,29) |
InChI Key |
OSQULFCIPMKJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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